Propanal;heptadecahydrate
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Overview
Description
Propanal;heptadecahydrate, also known as propionaldehyde, is an organic compound with the chemical formula ( \text{C}_3\text{H}_6\text{O} ). It is a member of the aldehyde family, characterized by the presence of a carbonyl group (( \text{C}= \text{O} )) attached to a hydrogen atom and an alkyl group. Propanal is a colorless liquid with a pungent odor and is commonly used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal can be synthesized through the oxidation of propan-1-ol using acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )) as the oxidizing agent. The reaction is typically carried out under controlled conditions to prevent further oxidation to propanoic acid .
Oxidation of Propan-1-ol:
Industrial Production Methods
In industrial settings, propanal is produced via the hydroformylation of ethylene. This process involves the reaction of ethylene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to yield propanal .
Chemical Reactions Analysis
Types of Reactions
Propanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition.
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Oxidation
Reagents: Acidified potassium dichromate (( \text{K}_2\text{Cr}_2\text{O}_7 )), potassium permanganate (( \text{KMnO}_4 )).
Conditions: Typically carried out under acidic conditions.
Products: Propanoic acid.
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Reduction
Reagents: Sodium borohydride (( \text{NaBH}_4 )), lithium aluminum hydride (( \text{LiAlH}_4 )).
Conditions: Carried out under mild conditions.
Products: Propan-1-ol.
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Nucleophilic Addition
Reagents: Grignard reagents (( \text{RMgX} )), hydrogen cyanide (( \text{HCN} )).
Conditions: Typically carried out under anhydrous conditions.
Products: Various alcohols and cyanohydrins.
Scientific Research Applications
Propanal has several scientific research applications across various fields:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of propanal involves its reactivity as an aldehyde. The carbonyl group (( \text{C}= \text{O} )) in propanal is highly reactive and can undergo nucleophilic addition reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products .
Comparison with Similar Compounds
Propanal is similar to other aldehydes, such as formaldehyde, acetaldehyde, and butyraldehyde. it has unique properties and reactivity due to its specific structure.
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Formaldehyde: (( \text{CH}_2\text{O} )):
- Simplest aldehyde with a single carbon atom.
- Highly reactive and used in the production of resins and plastics .
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Acetaldehyde: (( \text{CH}_3\text{CHO} )):
- Contains two carbon atoms.
- Used in the synthesis of acetic acid and other chemicals .
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Butyraldehyde: (( \text{C}_4\text{H}_8\text{O} )):
- Contains four carbon atoms.
- Used in the production of rubber accelerators and plasticizers .
Propanal’s unique reactivity and applications make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
62288-00-0 |
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Molecular Formula |
C3H40O18 |
Molecular Weight |
364.34 g/mol |
IUPAC Name |
propanal;heptadecahydrate |
InChI |
InChI=1S/C3H6O.17H2O/c1-2-3-4;;;;;;;;;;;;;;;;;/h3H,2H2,1H3;17*1H2 |
InChI Key |
DYLZDDXGTZCMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
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